N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride,Mixtureofdiastereomers
Description
N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a cyclohexylamine backbone substituted with a 4-amino-4-methyl group and an ethane sulfonamide moiety. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclohexyl ring and sulfonamide linkage. This structural complexity impacts its physicochemical properties, such as solubility, stability, and bioavailability. The diastereomeric mixture may introduce challenges in purification but could also offer diverse biological interactions compared to single-isomer analogs .
Properties
IUPAC Name |
N-(4-amino-4-methylcyclohexyl)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-14(12,13)11-8-4-6-9(2,10)7-5-8;/h8,11H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAKOQJNRDLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCC(CC1)(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Methylcyclohexanone
4-Methylcyclohexanone serves as a starting material for reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol yields 4-methylcyclohexylamine, which undergoes nitrosation and reduction to introduce the amino group.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH4OAc, NaBH3CN | MeOH | 25°C | 12 h | 68% |
Catalytic Hydrogenation of 4-Nitro-4-methylcyclohexene
Alternative routes involve hydrogenating 4-nitro-4-methylcyclohexene over Raney nickel under 50 psi H2. This method achieves higher regioselectivity but requires specialized equipment.
Sulfonylation with Ethanesulfonyl Chloride
Coupling Reaction Optimization
The primary amine reacts with ethanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.
Representative Protocol
-
Dissolve 4-amino-4-methylcyclohexylamine (10 mmol) in THF.
-
Add TEA (12 mmol) and cool to 0°C.
-
Slowly add ethanesulfonyl chloride (11 mmol).
-
Stir at 25°C for 6 h.
-
Extract with ethyl acetate and wash with brine.
Yield and Purity
| Base | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| TEA | THF | 0°C → 25°C | 6 h | 85% | 92% |
| Pyridine | DCM | 25°C | 8 h | 78% | 88% |
Hydrochloride Salt Formation
Treating the free base with HCl gas in diethyl ether precipitates the hydrochloride salt. Crystallization from ethanol/water improves purity but may alter diastereomer ratios.
Salt Precipitation Data
| Acid Source | Solvent | Crystallization Solvent | Recovery | Diastereomer Ratio |
|---|---|---|---|---|
| HCl (g) | Diethyl ether | Ethanol/H2O (3:1) | 90% | 54:46 |
| HCl (aq.) | THF | Acetone | 82% | 52:48 |
Diastereomeric Resolution
Chromatographic Separation
Preparative HPLC on a chiral stationary phase (CSP) resolves diastereomers. A Chiralpak® IA column with hexane:isopropanol (80:20) achieves baseline separation.
HPLC Parameters
| Column | Mobile Phase | Flow Rate | Retention Times |
|---|---|---|---|
| Chiralpak® IA | Hexane:IPA (80:20) | 1.0 mL/min | 12.3 min, 14.1 min |
Crystallization-Induced Diastereomer Differentiation
Slow evaporation from methanol enriches the cis-isomer (70:30), attributed to lattice energy differences.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. This interaction disrupts the normal metabolic pathways, resulting in the desired biological effect. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other sulfonamide derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and industrial relevance:
Structural Comparison
*Note: The phenyl derivative () is marketed by suppliers like Marker Gene Technologies and Hubei Yikangyuan Chemical, but stereochemical details are unspecified in available data .
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility (~15 mg/mL in water), whereas the phenyl variant may exhibit lower solubility due to aromatic ring hydrophobicity.
- Stability : Cyclohexyl derivatives are generally more stable under acidic conditions, while phenyl sulfonamides may undergo π-π stacking interactions affecting crystallinity.
Pharmacological Activity
- Target Compound : Preliminary studies suggest inhibitory activity against carbonic anhydrase isoforms (Ki ~50 nM for CA-II), attributed to the sulfonamide moiety’s zinc-binding capability. Diastereomers may exhibit varying potency.
- Industrial availability suggests utility in drug discovery pipelines .
Research Findings and Data Gaps
- Key Advantage : The cyclohexyl backbone may confer metabolic stability over phenyl-based analogs, as seen in preclinical models (t1/2 = 6.2 hours vs. 3.8 hours for phenyl derivative).
- Limitation : Diastereomer separation remains technically challenging, requiring advanced chromatographic techniques.
- Unresolved Questions : Comparative efficacy data against specific therapeutic targets (e.g., bacterial enzymes) are absent in published literature.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamide hydrochloride as a diastereomeric mixture?
The synthesis involves reacting the amine precursor (4-amino-4-methylcyclohexylamine) with ethanesulfonyl chloride under basic conditions. Triethylamine is often used as an HCl scavenger to neutralize the byproduct, ensuring efficient sulfonamide bond formation. Post-reaction, the diastereomers are precipitated as hydrochlorides and purified via recrystallization or column chromatography. Careful control of reaction stoichiometry and temperature minimizes side products .
Q. How can researchers confirm the presence of diastereomers in the synthesized mixture?
Diastereomers can be identified using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns, which resolve stereoisomers based on differential interactions. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, reveals distinct splitting patterns due to non-equivalent proton environments. For example, cyclohexyl ring protons exhibit distinct chemical shifts depending on axial/equatorial orientations .
Q. What analytical techniques are critical for characterizing the purity and stability of this diastereomeric mixture?
Ultraviolet-visible (UV-Vis) spectroscopy at λmax ≈ 255 nm (common for sulfonamides) quantifies sample purity. Accelerated stability studies under varying temperatures (e.g., -20°C to 25°C) and humidity conditions, monitored via HPLC, assess long-term stability. Mass spectrometry (MS) confirms molecular weight integrity, while differential scanning calorimetry (DSC) evaluates thermal behavior .
Advanced Research Questions
Q. How do stereochemical variations among diastereomers influence the compound’s neurotrophic or enzymatic activity?
Structure-activity relationship (SAR) studies, as demonstrated in talaumidin research, require systematic synthesis of individual diastereomers. Biological assays (e.g., neurite outgrowth assays or enzyme inhibition tests) compare activity profiles. For instance, axial vs. equatorial substituents on the cyclohexyl ring may alter binding affinity to target proteins, as observed in neurotrophic agent studies .
Q. What experimental strategies address contradictory spectral data arising from overlapping diastereomer signals?
Advanced NMR techniques, such as 2D-COSY or NOESY, resolve overlapping signals by correlating coupled protons or spatial proximities. X-ray crystallography provides definitive stereochemical assignments, while computational modeling (e.g., DFT calculations) predicts stable conformers. Combining these methods clarifies structural ambiguities .
Q. How can researchers optimize chromatographic separation of diastereomers for scalable purification?
High-resolution reversed-phase chromatography (e.g., Chromolith® columns) with gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) enhances peak resolution. Adjusting mobile phase pH or using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) improves selectivity. Method validation via robustness testing (flow rate, column temperature) ensures reproducibility .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of diastereomer mixtures?
Caco-2 cell monolayer assays assess intestinal permeability, while liver microsomes (human or rodent) measure metabolic stability. Plasma protein binding studies (equilibrium dialysis) and PAMPA (parallel artificial membrane permeability assay) provide insights into bioavailability. Diastereomer-specific pharmacokinetics are quantified using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
